REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([N+:18]([O-:20])=[O:19])[C:5]2[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][C:7](=[O:16])[C:6]=2[CH:17]=1.C(O)=O>[Pd].CN(C)C=O>[N+:18]([C:4]1[C:5]2[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][C:7](=[O:16])[C:6]=2[CH:17]=[CH:2][CH:3]=1)([O-:20])=[O:19]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.541 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 145° C. for 5.75 h under inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this time the mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washing it with N,N-dimethylformamide
|
Type
|
CUSTOM
|
Details
|
The resulting filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by chromatography through a silica gel column
|
Type
|
WASH
|
Details
|
Eluting with hexane
|
Type
|
CUSTOM
|
Details
|
chloroform, 85:15, 2.109 g of the title product were recovered (55% yield)
|
Reaction Time |
5.75 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |